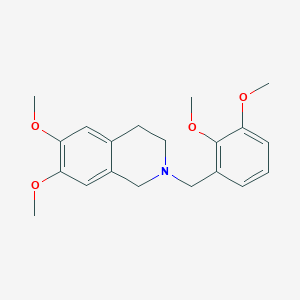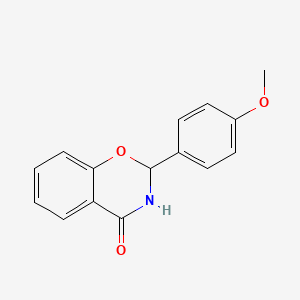![molecular formula C23H31NO4 B6130397 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B6130397.png)
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is a complex organic compound characterized by the presence of an adamantane moiety, a formamido group, and a propoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of adamantane derivatives with formamido compounds under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-propoxyphenyl derivatives to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or platinum oxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds, making it a subject of interest in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The formamido and propoxyphenyl groups may contribute to the compound’s binding affinity and specificity, leading to its effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(ADAMANTAN-2-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID
- 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)PROPANOIC ACID
Uniqueness
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and hydrophobic interactions, while the formamido and propoxyphenyl groups provide additional sites for chemical modification and biological activity .
Eigenschaften
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(4-propoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-2-7-28-19-5-3-18(4-6-19)20(11-21(25)26)24-22(27)23-12-15-8-16(13-23)10-17(9-15)14-23/h3-6,15-17,20H,2,7-14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAHDRSXMWKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide](/img/structure/B6130334.png)
![(2S)-1-[[2-methylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B6130351.png)
![1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine](/img/structure/B6130352.png)
![N-[2-(DIMETHYLAMINO)ETHYL]-3-(4-FLUOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6130356.png)
![2-cyclopropyl-N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6130359.png)
![N-butyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride](/img/structure/B6130366.png)

![2-Bromo-6-methoxy-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol](/img/structure/B6130379.png)
![5-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6130384.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyrazinylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6130391.png)
![N-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6130395.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6130405.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6130413.png)
